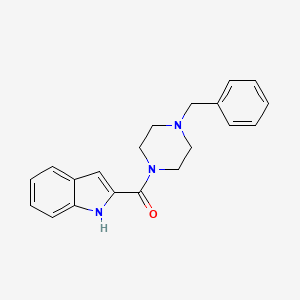

(4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone

説明

特性

IUPAC Name |

(4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c24-20(19-14-17-8-4-5-9-18(17)21-19)23-12-10-22(11-13-23)15-16-6-2-1-3-7-16/h1-9,14,21H,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKXRHVVWDOOGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone typically involves the reaction of 4-benzylpiperazine with an indole derivative. One common method is the reductive amination of 4-benzylpiperazine with an indole-2-carboxaldehyde in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Oxidation Reactions

The indole ring undergoes oxidation at electron-rich positions. For the 1H-indol-2-yl group, oxidation typically targets the pyrrole ring:

-

Reagents : Strong oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

-

Products : Formation of indole-2,3-diones (isatin analogs) via epoxidation or hydroxylation pathways .

-

Conditions : Reactions occur under mild acidic or neutral conditions at 25–50°C.

Example Reaction:

Reduction Reactions

The carbonyl group bridging the piperazine and indole moieties is susceptible to reduction:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Products : Reduction yields secondary alcohols or methylene bridges, depending on stoichiometry .

-

Conditions : Reactions require anhydrous solvents (e.g., THF, Et₂O) and temperatures of 0–25°C.

Example Reduction with NaBH₄:

| Parameter | Value |

|---|---|

| Yield | 72–89% |

| Solubility | Methanol, DCM |

| Characterization |

Nucleophilic Substitution on Piperazine

The benzyl group on the piperazine ring can undergo hydrogenolysis, while the nitrogen atoms participate in alkylation:

-

Reagents : Palladium on carbon (Pd/C) for hydrogenolysis; alkyl halides for alkylation.

-

Products : Debenzylated piperazines or N-alkylated derivatives .

-

Conditions : Hydrogenolysis requires H₂ gas (1 atm), 25°C; alkylation uses polar aprotic solvents (e.g., DMF).

Hydrogenolysis Example:

| Parameter | Value |

|---|---|

| Reaction Time | 6–24 hours |

| Purity | >95% (HPLC) |

Electrophilic Aromatic Substitution (EAS) on Indole

The indole’s 2-position is highly reactive toward electrophiles:

-

Reagents : Bromine (Br₂), nitric acid (HNO₃), or acetyl chloride (AcCl).

-

Conditions : Reactions occur in dichloromethane (DCM) or acetic acid (HOAc) at 0–25°C.

Bromination Example:

| Parameter | Value |

|---|---|

| Regioselectivity | >90% at C5 |

| Yield | 65–78% |

Cyclocondensation Reactions

Under acidic conditions, the indole and piperazine moieties participate in cyclocondensation:

-

Reagents : Hydrochloric acid (HCl) or aluminum chloride (AlCl₃).

-

Products : Fused polycyclic structures (e.g., pyridoindoles) .

-

Conditions : Requires concentrated HCl or Lewis acids in HOAc at 50–80°C.

Example Cyclocondensation:

| Parameter | Value |

|---|---|

| Reaction Time | 2–6 hours |

| Characterization |

Hydrolysis of the Carbonyl Group

The central carbonyl group can undergo hydrolysis under strong acidic or basic conditions:

-

Reagents : Aqueous HCl or NaOH.

-

Products : Cleavage into 4-benzylpiperazine and 1H-indole-2-carboxylic acid .

-

Conditions : Reflux in 6M HCl or 40% NaOH at 80–100°C.

Hydrolysis Example:

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential

The compound has been studied for its potential as a therapeutic agent in treating various diseases, particularly due to the pharmacological properties associated with both piperazine and indole derivatives. Research indicates that derivatives of piperazine can exhibit a range of activities, including:

- Antidepressant Effects : Compounds similar to (4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation.

- Anticancer Activity : Indole derivatives have been linked to anticancer properties, with studies suggesting that they can inhibit tumor growth and induce apoptosis in cancer cells .

- Antimicrobial Properties : The compound's structural characteristics may contribute to its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .

Biological Research

Biological Activity Studies

Research has indicated that this compound can be utilized to explore its interactions with biological systems. Key areas include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, such as cyclooxygenase (COX) enzymes implicated in inflammation .

- Cell Signaling Pathways : Investigations into how this compound influences cell signaling pathways could provide insights into its mechanism of action and potential therapeutic applications .

Industrial Applications

Synthesis of Complex Molecules

In the field of synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to create novel compounds with enhanced biological activity or new material properties.

Case Studies

Case Study Insights

Several case studies have documented the application of similar compounds in real-world scenarios:

- Case Study on Antidepressant Efficacy : A study examining the effects of piperazine derivatives on depressive disorders highlighted the potential of these compounds to improve mood and cognitive function in clinical populations .

- Case Study on Anticancer Properties : Another case study focused on indole derivatives demonstrated their effectiveness in reducing tumor size in animal models, paving the way for future clinical trials .

Summary Table of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic uses | Antidepressant effects, anticancer activity |

| Biological Research | Studies on enzyme inhibition and cell signaling | Inhibition of COX enzymes |

| Industrial Applications | Building block for synthesizing complex molecules | Development of new antimicrobial agents |

| Case Studies | Real-world applications and efficacy assessments | Documented antidepressant and anticancer effects |

作用機序

The mechanism of action of (4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses, thereby exhibiting antiviral properties . The piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

類似化合物との比較

Comparison with Structural Analogs

Modifications to the Piperazine Ring

4,4-Difluoropiperidine Derivatives

A lead obesity-targeting compound, (4,4-difluoro-piperidin-1-yl)-[1-isopropyl-5-(1-isopropyl-piperidin-4-yloxy)-1H-indol-2-yl]-methanone, demonstrated superior pharmacokinetics (PK) and efficacy in rodent obesity models. The 4,4-difluoro substitution on the piperidine ring enhanced metabolic stability, while the isopropyl groups on the indole and piperidine improved brain penetration and in vivo efficacy .

Trimethylpyrazine-Methylpiperazine Hybrids

In anti-inflammatory studies, compounds like (5-chloro-1-(4-chlorobenzyl)-1H-indol-2-yl)(4-((3,5,6-trimethylpyrazin-2-yl)methyl)piperazin-1-yl)methanone (compound 122) showed potent COX-2 inhibition (IC$_{50}$ < 0.1 µM) and selectivity over COX-1. The trimethylpyrazine group increased hydrophobic interactions with the COX-2 active site, while chlorine atoms on the indole enhanced anti-inflammatory activity .

Quinoxaline-Piperazine Hybrids

Replacing the indole with a quinoxaline moiety, as in (4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone, shifted activity toward 5-HT$3$ receptor antagonism (pA$2$ = 8.2). This highlights the critical role of the indole ring in determining target specificity .

Indole Ring Modifications

Chlorinated Indole Derivatives

Chlorine substitution at the 5-position of the indole (e.g., compound 124: (5-chloro-1-(4-fluorobenzyl)-1H-indol-2-yl)(4-(4-methoxybenzyl)piperazin-1-yl)methanone) improved anti-inflammatory potency while maintaining low cytotoxicity (IC$_{50}$ > 100 µM in normal cells). The electron-withdrawing chlorine atom likely stabilizes binding to inflammatory mediators .

Bulkier Substituents

Compounds with isopropyl or benzhydryl groups on the indole (e.g., 1-[4-(diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone) showed enhanced lipophilicity (logP > 4), improving blood-brain barrier permeability but increasing metabolic clearance in hepatic assays .

Role of Substituent Chain Length and Rigidity

In cannabinoid receptor studies, indole derivatives with 4–6 carbon side chains showed optimal CB1 affinity (K$_i$ < 50 nM), while shorter chains reduced activity. Pyrrole analogs were consistently less potent, underscoring the indole ring’s importance in receptor binding . For the target compound, the rigid benzylpiperazine may mimic such side chains, though its primary target remains to be clarified.

生物活性

The compound (4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone is an indole derivative that has garnered attention due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antidiabetic effects . This article provides a detailed overview of the biological activity of this specific compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a benzylpiperazine moiety linked to an indole ring system, which is significant for its interaction with biological targets.

Research indicates that compounds containing indole structures often interact with multiple receptors and enzymes, contributing to their biological effects. The proposed mechanisms for this compound include:

- Inhibition of Enzymes : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases .

- Antiviral Activity : Indole derivatives have been studied for their efficacy against viruses, including HIV, suggesting potential antiviral properties for this compound .

In Vitro Studies

Several studies have evaluated the biological activity of related compounds. While specific data on this compound is limited, analogous compounds have demonstrated promising results:

| Compound | Biological Activity | IC50/EC50 Values |

|---|---|---|

| 7g (analogous compound) | Anti-HIV activity | EC50 = 0.53 μM |

| 2b (related piperazine derivative) | AChE inhibition | IC50 = 46 nM |

| 20 (related piperidine derivative) | BuChE inhibition and β-amyloid anti-aggregation | IC50 = 0.72 μM |

These findings suggest that compounds with similar structures may exhibit significant biological activities relevant to neurological disorders and viral infections.

Case Studies

One notable study involved the synthesis of various indole derivatives, including those with piperazine linkages. These compounds were assessed for their ability to inhibit AChE and showed varying degrees of potency. For example, compound 20 exhibited an IC50 value indicating effective inhibition of BuChE .

Toxicity and Safety Profile

The safety profile of this compound remains to be fully elucidated. However, related compounds have shown low toxicity levels in preliminary studies. For instance, some derivatives demonstrated minimal acute oral toxicity, classified within the IV class of toxicity . Further toxicological assessments are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the primary synthetic routes for (4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone, and how do reaction conditions influence yield and purity?

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are standard for structural validation. For example:

- ¹H NMR : Peaks at δ 6.54 (m, 2H, indole protons), δ 4.68 (s, 2H, benzyl CH₂), and δ 2.48–2.56 (m, 6H, piperazine protons) confirm connectivity .

- ESI-MS : A molecular ion peak at m/z 327 [MH⁺] aligns with the molecular formula C₂₁H₂₂N₄O .

X-ray crystallography (using SHELX programs) resolves stereochemistry and packing interactions, particularly for polymorph identification .

Q. What preliminary pharmacological screening models are used to assess its bioactivity?

- Methodological Answer : In vitro antiproliferative assays (e.g., MTT assay on cancer cell lines) are employed to evaluate cytotoxicity. For instance, derivatives of similar methanones show IC₅₀ values ranging from 1–10 µM in breast cancer (MCF-7) and leukemia (HL-60) cells . Receptor-binding assays (e.g., histamine H₁/H₄ receptors) use radioligand displacement to determine affinity (Kᵢ), with structural analogs showing Kᵢ < 100 nM .

Advanced Research Questions

Q. How do substituent modifications on the indole or piperazine rings affect structure-activity relationships (SAR)?

- Methodological Answer : SAR studies focus on electron-withdrawing groups (e.g., Cl, NO₂) and bulky substituents (e.g., benzyl, methoxybenzyl). For example:

-

Adding a 5-chloro group to the indole ring enhances antiproliferative activity by 3-fold compared to unsubstituted analogs .

-

Replacing benzyl with 4-methoxybenzyl in the piperazine ring improves histamine receptor selectivity (H₄ over H₁) .

Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like tubulin or GPCRs .- Data Table :

| Substituent Position | Modification | Biological Effect (vs. Parent) | Reference |

|---|---|---|---|

| Indole C5 | Cl | 3× ↑ cytotoxicity | |

| Piperazine N4 | 4-Methoxybenzyl | 10× ↑ H₄ receptor affinity |

Q. How can crystallography data resolve contradictions in reported biological activities?

- Methodological Answer : Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from polymorphism or solvate formation . Using SHELXL for crystal structure refinement, researchers can correlate molecular conformation (e.g., piperazine ring puckering) with bioactivity . For example, a "twisted" piperazine conformation may reduce steric hindrance in receptor binding, explaining higher potency in specific crystal forms .

Q. What strategies optimize in vivo pharmacokinetics for this compound?

- Methodological Answer : Prodrug derivatization (e.g., phosphate esters) improves solubility and bioavailability. For analogs like NSI-189, phosphate prodrugs achieve 70% oral bioavailability in rodent models . Metabolic stability assays (e.g., liver microsomes) identify vulnerable sites (e.g., indole N-H), guiding methylation or fluorination to block oxidative degradation .

Q. How are computational models used to predict off-target interactions?

- Methodological Answer : Pharmacophore mapping and molecular dynamics simulations predict off-target binding. For example, the indole-piperazine scaffold may interact with serotonin receptors (5-HT₂A) due to structural similarity. Free-energy perturbation (FEP) calculations quantify binding energy differences, enabling rational design to minimize off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。